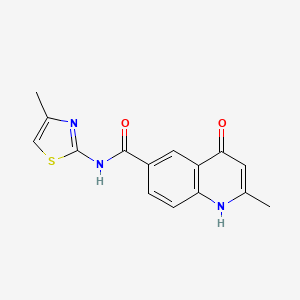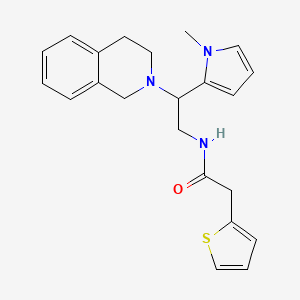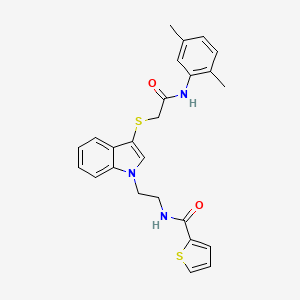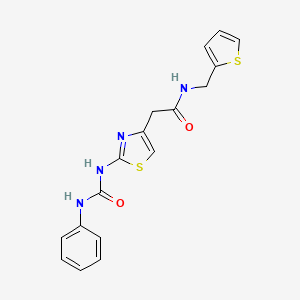
4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide” is a complex organic molecule that contains a quinoline and a thiazole moiety . Quinoline and thiazole are both heterocyclic compounds, which means they contain atoms of at least two different elements in their ring structure .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-2-quinolones, a class of compounds to which the compound belongs, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .科学的研究の応用
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives, related to 4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide, have been explored as potential radioligands for positron emission tomography (PET) imaging. These compounds show promise for noninvasive assessment of peripheral benzodiazepine type receptors in vivo, which is significant in the study of various diseases and disorders (Matarrese et al., 2001).
Binding Interaction Studies with Albumin
Research involving novel quinoline compounds, including the 4-hydroxy-2-methylquinoline moiety, has investigated their binding interactions with serum albumins. This is important for understanding drug distribution and pharmacokinetics in medical research (Paul et al., 2019).
Chemical Synthesis and Transformations
The synthesis and transformation of substituted quinoline derivatives, including 4-hydroxy-2-methylquinoline-6-carboxamides, have been extensively studied. These chemical processes are fundamental for creating various quinoline-based compounds used in medicinal chemistry (Aleksanyan & Hambardzumyan, 2019).
Exploration in Antiviral Research
Quinoline derivatives have been studied for their potential in inhibiting viral replication, such as in the case of Hepatitis B Virus. This research is crucial for developing new antiviral therapies (Kovalenko et al., 2020).
Potential in Cancer Research
Some quinoline derivatives, closely related to 4-hydroxy-2-methylquinoline-6-carboxamides, have shown promising results in cancer research, including their cytotoxic activities against various cancer cell lines. This highlights their potential use in developing new anticancer drugs (Deady et al., 2003).
Study of Antimicrobial Properties
Quinoline compounds have been investigated for their antimicrobial activities, demonstrating their potential as novel antimicrobial agents. This research is key in addressing the challenge of drug-resistant bacteria and developing new antibiotics (Holla et al., 2006).
Development of New Synthesis Methods
Innovative synthesis methods for quinoline derivatives have been developed, such as solid-phase synthesis techniques. These methods are important for efficient and scalable production of these compounds for research and therapeutic uses (Soural & Krchňák, 2007).
将来の方向性
Given the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones , future research could focus on further exploring the synthetic methodologies, chemical reactivity, and biological activities of “4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide” and its derivatives. This could potentially lead to the development of new drugs with improved efficacy and safety profiles.
作用機序
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . Similarly, 4-hydroxy-2-quinolones, which share structural similarities with the compound , have been noted for their pharmaceutical and biological activities .
Biochemical Pathways
Given the diverse biological activities of thiazole and 4-hydroxy-2-quinolone derivatives , it can be inferred that multiple pathways might be affected.
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
特性
IUPAC Name |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-5-13(19)11-6-10(3-4-12(11)16-8)14(20)18-15-17-9(2)7-21-15/h3-7H,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPLGSOCNKKYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625266.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B2625267.png)
![(1H-indol-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625268.png)
![N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2625270.png)
![4-chloro-N'-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2625272.png)


![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)




